Stevioside E
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Overview
Description
Stevioside E is a naturally occurring glycoside found in the leaves of the Stevia rebaudiana plant. It is part of the diterpene glycoside family and is known for its intense sweetness, which is approximately 300 times sweeter than sucrose. This compound, along with other steviol glycosides, has gained significant attention due to its potential as a natural, non-caloric sweetener.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stevioside E can be synthesized through the glycosylation of steviol, a diterpenoid compound. The glycosylation process involves the addition of glucose molecules to the steviol backbone. This reaction is typically catalyzed by glycosyltransferases, enzymes that facilitate the transfer of sugar moieties from activated sugar donors (such as UDP-glucose) to acceptor molecules like steviol .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes:
Cultivation: Growing Stevia rebaudiana plants under controlled conditions.
Harvesting: Collecting the leaves at optimal maturity.
Extraction: Using water or alcohol-based solvents to extract steviol glycosides from the leaves.
Purification: Employing techniques such as ion exchange, adsorption, and chromatographic separation to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
Stevioside E undergoes various chemical reactions, including:
Hydrolysis: Breaking down into steviol and glucose under acidic or enzymatic conditions.
Glycosylation: Addition of sugar moieties to form different steviol glycosides.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or enzymes such as glucosidases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Glycosylation: Glycosyltransferases and activated sugar donors like UDP-glucose.
Major Products Formed
Hydrolysis: Steviol and glucose.
Oxidation: Various steviol derivatives.
Glycosylation: Different steviol glycosides, including this compound.
Scientific Research Applications
Stevioside E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential effects on metabolic pathways and cellular processes.
Mechanism of Action
Stevioside E exerts its effects through several mechanisms:
Sweetness Perception: Binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.
Metabolic Effects: May stimulate insulin secretion and increase insulin sensitivity by modulating gene expression related to glucose metabolism.
Anti-inflammatory and Antioxidant Effects: Exhibits anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting pro-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Stevioside: Another steviol glycoside with similar sweetness and properties.
Rebaudioside A: Known for its high sweetness and better taste profile compared to Stevioside E.
Dulcoside A: A less sweet steviol glycoside with similar chemical structure.
Uniqueness of this compound
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. Its combination of sweetness and non-caloric nature makes it an attractive alternative to synthetic sweeteners .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAJVGDWKFOGU-NCGAPWICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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